5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate is a useful research compound. Its molecular formula is C15H20N4O4 and its molecular weight is 320.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate (CAS Number: 1823269-96-0) is a synthetic compound with potential biological activity. Its unique structure suggests various pharmacological properties that warrant investigation. This article explores the compound's biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data.
Chemical Structure and Properties
The chemical formula of this compound is C₁₅H₂₀N₄O₄. The compound features a pyrazolo[1,5-a]pyrazine core with various substituents that may influence its biological interactions.
Property | Value |
---|---|
Molecular Weight | 320.35 g/mol |
CAS Number | 1823269-96-0 |
Purity | >97% |
Storage Temperature | 2–8°C |
Antioxidant Activity
Recent studies have indicated that compounds similar to 5-tert-butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases.
Neuroprotective Effects
Research has suggested that derivatives of pyrazolo compounds can exhibit neuroprotective effects. For instance, in animal models of neurodegenerative diseases such as Parkinson's disease (PD), compounds with similar structures have shown the ability to protect dopaminergic neurons from apoptosis. The neuroprotective mechanism is hypothesized to involve modulation of dopamine receptors and inhibition of neuroinflammation.
Structure-Activity Relationship (SAR)
A structure-activity relationship study has demonstrated that modifications to the pyrazolo ring and substituents significantly affect biological activity. For example:
Compound | K_i (nM) D2 Receptor | K_i (nM) D3 Receptor | D2/D3 Selectivity |
---|---|---|---|
D-264 | 264 ± 40 | 0.92 ± 0.23 | 287 |
5-tert-butyl derivative | TBD | TBD | TBD |
This table illustrates the importance of specific structural features in enhancing receptor affinity and selectivity.
Study on Neuroprotection
In a study involving MPTP-induced neurodegeneration in mice, a related compound demonstrated significant neuroprotective effects by activating D3 dopamine receptors. This activation led to reduced levels of α-synuclein aggregation and improved behavioral outcomes in treated animals.
Antioxidant Efficacy Assessment
Another study assessed the antioxidant capacity of pyrazolo derivatives using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that compounds with a similar scaffold to our target compound exhibited considerable free radical scavenging ability.
Properties
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 4-cyano-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-5-22-13(20)10-8-11-12(9-16)18(6-7-19(11)17-10)14(21)23-15(2,3)4/h8,12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMNLFXGVMHOPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCN(C(C2=C1)C#N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.